9-methyl-9H-fluorene-2-carboxylic Acid
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Overview
Description
9-Methyl-9H-fluorene-2-carboxylic acid is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.262 g/mol . This compound is part of the fluorene family, which is known for its aromatic hydrocarbon structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-9H-fluorene-2-carboxylic acid typically involves the reaction of 9-methylfluorene with carbon dioxide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then acidified to precipitate the desired product.
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group or the aromatic ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
9-Methyl-9H-fluorene-2-carboxylic acid is utilized in various scientific research fields due to its versatile chemical properties :
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in molecular biology research.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 9-methyl-9H-fluorene-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 9H-Fluorene-9-carboxylic acid
- 9-Methylfluorene-9-carbonyl chloride
- 9-Hydroxy-9-fluorenecarboxylic acid
Comparison: 9-Methyl-9H-fluorene-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the fluorene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties compared to its analogs. For example, 9H-fluorene-9-carboxylic acid lacks the methyl group, which can influence its solubility and reactivity. Similarly, 9-methylfluorene-9-carbonyl chloride has a different functional group, affecting its chemical behavior and applications .
Properties
CAS No. |
1022-23-7 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
9-methyl-9H-fluorene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O2/c1-9-11-4-2-3-5-12(11)13-7-6-10(15(16)17)8-14(9)13/h2-9H,1H3,(H,16,17) |
InChI Key |
ACVPSAXOHIZCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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